molecular formula C20H22N2O5S B5460585 N-[2-(1-piperidinylcarbonyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

N-[2-(1-piperidinylcarbonyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

Cat. No.: B5460585
M. Wt: 402.5 g/mol
InChI Key: QBMRHADNLXPNPJ-UHFFFAOYSA-N
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Description

“N-[2-(1-piperidinylcarbonyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide” is a complex organic compound. Based on its name, it likely contains a piperidine ring (a common feature in many pharmaceuticals), a benzodioxine ring (a type of aromatic ether), and a sulfonamide group (commonly found in some antibiotics) .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the piperidine ring, the introduction of the carbonyl group, and the coupling with the phenyl ring. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound (such as its melting point, boiling point, solubility, etc.) would depend on its specific structure and the nature of its functional groups. Unfortunately, without more specific data, it’s difficult to predict these properties .

Mechanism of Action

Without specific biological data, it’s difficult to predict the mechanism of action of this compound. If it’s a drug, its activity would depend on its ability to interact with specific biological targets, which is something that would need to be determined experimentally .

Future Directions

The study of this compound could potentially lead to interesting findings, especially if it shows promising biological activity. Future research could involve a detailed study of its synthesis, structure, reactivity, and biological activity .

Properties

IUPAC Name

N-[2-(piperidine-1-carbonyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O5S/c23-20(22-10-4-1-5-11-22)16-6-2-3-7-17(16)21-28(24,25)15-8-9-18-19(14-15)27-13-12-26-18/h2-3,6-9,14,21H,1,4-5,10-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBMRHADNLXPNPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC=CC=C2NS(=O)(=O)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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